molecular formula C31H26S B14559249 Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- CAS No. 61666-35-1

Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-

Cat. No.: B14559249
CAS No.: 61666-35-1
M. Wt: 430.6 g/mol
InChI Key: ZEWFIEMYQBTAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a bis(4-methylphenyl)phenylmethylthio group

Properties

CAS No.

61666-35-1

Molecular Formula

C31H26S

Molecular Weight

430.6 g/mol

IUPAC Name

1-[bis(4-methylphenyl)-phenylmethyl]sulfanylnaphthalene

InChI

InChI=1S/C31H26S/c1-23-15-19-27(20-16-23)31(26-11-4-3-5-12-26,28-21-17-24(2)18-22-28)32-30-14-8-10-25-9-6-7-13-29(25)30/h3-22H,1-2H3

InChI Key

ZEWFIEMYQBTAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)SC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bis(4-methylphenyl)phenylmethyl chloride: This is achieved by reacting 4-methylbenzyl chloride with phenylmagnesium bromide in the presence of a catalyst.

    Thioether formation: The bis(4-methylphenyl)phenylmethyl chloride is then reacted with sodium sulfide to form the corresponding thioether.

    Naphthalene substitution: Finally, the thioether is reacted with naphthalene under Friedel-Crafts alkylation conditions to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thioether bond.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, especially under acidic conditions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids (e.g., sulfuric acid). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.

Comparison with Similar Compounds

Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- can be compared with other similar compounds, such as:

    Naphthalene, 1-(phenylmethyl)-: This compound lacks the thioether group and has different chemical properties and reactivity.

    Naphthalene, 1-phenyl-: This compound also lacks the thioether group and has a simpler structure, leading to different applications and reactivity.

The uniqueness of Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- lies in its thioether group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.